13-Hydroperoxylinolenic acid

Lipoxygenase pathway Jasmonic acid biosynthesis Allene oxide synthase

13-Hydroperoxylinolenic acid (13-HPOTE, CAS 19356-22-0) is the primary enzymatic peroxidation product of α-linolenic acid (18:3n-3) formed by 13-lipoxygenases. This chiral hydroperoxide is a pivotal branch-point metabolite in the plant oxylipin pathway, serving as an obligate precursor for the biosynthesis of jasmonic acid, traumatic acid, and green leaf volatiles.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 19356-22-0
Cat. No. B097777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Hydroperoxylinolenic acid
CAS19356-22-0
Synonyms12,13-epoxylinolenic acid
13-hydroperoxylinolenic acid
linolenic (18-3) acid peroxide
linolenic acid hydroperoxide
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OO
InChIInChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h3-4,6-7,9-10,20H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9-
InChIKeyOEYKGJFTEBHJCL-PDBXOOCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Hydroperoxylinolenic Acid (13-HPOTE) for Research: A Critical Jasmonate Precursor and Oxidative Stress Mediator


13-Hydroperoxylinolenic acid (13-HPOTE, CAS 19356-22-0) is the primary enzymatic peroxidation product of α-linolenic acid (18:3n-3) formed by 13-lipoxygenases [1]. This chiral hydroperoxide is a pivotal branch-point metabolite in the plant oxylipin pathway, serving as an obligate precursor for the biosynthesis of jasmonic acid, traumatic acid, and green leaf volatiles [2]. Structurally distinct from linoleic acid-derived hydroperoxides like 13-HPODE by an additional double bond at carbon 15, 13-HPOTE presents divergent physicochemical properties and enzymatic specificities that dictate its unique biological fate.

Pathway Precursor Fit
Obligate jasmonic acid and traumatic acid biosynthesis substrate via CYP74 family enzymes
Probe Identity
Regio- and stereochemically specific 13(S)-hydroperoxide; triene structure dictates enzymatic fate
Research Context
Plant oxylipin signaling, green leaf volatile biosynthesis, and membrane-mediated elicitation studies

Why 13-HPOTE Cannot Be Substituted by Other Hydroperoxide Analogs in Research


Lipid hydroperoxides such as 13-HPODE or 9-HPOTE are often considered interchangeable markers for lipid peroxidation; however, 13-HPOTE possesses a specific regio- and stereochemistry that dictates its metabolic fate and potency. The presence of three conjugated double bonds fundamentally alters its membrane binding affinity and enzymatic turnover compared to two-double-bond analogs [1]. This chemical specificity translates into quantifiable differences in enzyme kinetics, cellular potency, and membrane activity, meaning that substituting 13-HPOTE with 13-HPODE or other hydroperoxides will lead to a significant loss of signal or efficacy in jasmonate pathway activation, plant defense elicitation, and antimicrobial assays [2].

Attribute
13-HPOTE (Target)
13-HPODE / 9-HPOTE (Analog)
Enzyme kinetics (CYP74C3)
4.4-fold higher catalytic efficiency than 13-HPODE; 260-fold higher than 9-HPOTE
Lower catalytic efficiency may reduce JA pathway flux and assay signal
Regioisomer specificity
13-hydroperoxide regioisomer preferred by green leaf HPL (>10-fold activity)
9-HPOTE regioisomer shows negligible activity with CYP74C3 and distinct HPL kinetics
Membrane interaction
Triene structure produces higher membrane-fluidizing effect and elicitation potency
Diene analog 13-HPODE shows lower membrane perturbation; defense elicitation may not transfer

Quantitative Evidence for Choosing 13-HPOTE over Closest Analogs


13-HPOTE is the Preferred Substrate for Allene Oxide Synthase (CYP74C3) with a 4.4-Fold Higher Catalytic Efficiency Than 13-HPODE

In a direct kinetic comparison using purified CYP74C3, 13-HPOTE was the superior substrate, exhibiting a catalytic efficiency (kcat/Km) of 155.8 μM⁻¹·s⁻¹. This is 4.4-fold greater than that of its two-double-bond analog 13-HPODE (35.0 μM⁻¹·s⁻¹), 12-fold greater than 9-HPODE (12.9 μM⁻¹·s⁻¹), and 260-fold greater than 9-HPOTE (0.6 μM⁻¹·s⁻¹) [1]. This dramatic difference demonstrates that 13-HPOTE is the kinetically competent substrate for the JA pathway.

CYP74C3 Substrate Efficiency
Head-to-head
kcat/Km 155.8 μM⁻¹·s⁻¹
13-HPODE: 35.0 · 9-HPODE: 12.9 · 9-HPOTE: 0.6
Reported preferred substrate for JA biosynthesis flux
Purified CYP74C3 kinetic assay with detergent
Lipoxygenase pathway Jasmonic acid biosynthesis Allene oxide synthase

13-HPOT is Cleaved by Pea Seed Hydroperoxide Lyase with a 1.5-Fold Higher Efficiency Than 13-HPOD

When the substrate specificity of a purified pea seed hydroperoxide lyase (HPL) was assessed, 13-HPOT was cleaved 1.5 times more readily than 13-HPOD, 1.8 times more than 9-HPOD, and exhibited the lowest Km (6.2 μM) among all tested substrates. Its catalytic efficiency (Vmax/Km = 0.04) was 2-fold higher than 13-HPOD (0.02) and 4-fold higher than 9-HPOTE (0.01) [1]. These data highlight the enzyme's specific adaptation to the 13-hydroperoxide of linolenic acid.

Pea Seed HPL Kinetics
Head-to-head
Km 6.2 μM · Vmax/Km 0.04
2-fold higher efficiency than 13-HPOD (Vmax/Km 0.02)
Supports GLV biosynthesis assay sensitivity
Purified pea seed HPL, pH 6.5 conditions
Green leaf volatile biosynthesis Hydroperoxide lyase Substrate specificity

13-HPOTE is Over 10-Fold More Active Than 13-HPODE as a Substrate for Green Leaf Hydroperoxide Lyase

In a study characterizing sunflower HPO lyases, enzymes isolated from green leaf tissue showed a more than 10-fold higher specific activity with 13-hydroperoxylinolenic acid (13-HPOTE) compared to the linoleic acid-derived 13-hydroperoxylinoleic acid (13-HPODE). In contrast, hypocotyl-derived HPO lyases I and II showed no substrate preference, highlighting a key tissue-specific differentiation [1]. This indicates that 13-HPOTE is the physiologically relevant substrate in aerial plant tissues.

Green Leaf HPL Activity
Head-to-head
>10-fold higher activity
13-HPOTE vs. 13-HPODE in sunflower green leaf HPL
Reported tissue-specific pathway relevance
Aerial tissue HPL; hypocotyl HPL shows no preference
Plant defense signaling Cytochrome P450 Tissue-specific enzyme activity

13-HpOTrE is the Most Potent 15-LOX Metabolite for Reducing Cancer Cell Viability and Inducing Apoptosis

In a direct comparison of 15-lipoxygenase metabolites on cutaneous squamous cell carcinoma cells, 100 µM of 13-HpOTrE, 13-HpODE, and 15-HpETE all reduced 2D cell viability to below 10%. However, 13-HpOTrE was identified as the most active agent for both cytotoxicity and apoptosis induction, and was consequentially selected for further mechanistic studies including IL-6 reduction in 3D tumor constructs [1]. This positions 13-HpOTrE as the lead candidate among its class for anticancer investigations.

Cytotoxicity Ranking
Head-to-head
Most potent among tested 15-LOX metabolites
100 µM: viability below 10% for all; IL-6 reduction in 3D
Reported cell-model endpoint review context
Cutaneous SCC cells; 2D and 3D culture; data to verify
Cancer biology Cytotoxicity assay 15-Lipoxygenase metabolites

13-HPOT Exerts a Higher Membrane-Fluidizing Effect Than 13-HPOD, Correlating with Enhanced Plant Defense Elicitation

Biophysical analysis using biomimetic plant plasma membranes demonstrated that 13-HPOT, with its additional double bond, exerts a significantly higher effect on membrane fluidization and bilayer thinning compared to 13-HPOD. This enhanced membrane perturbation directly correlates with a superior ability to trigger innate immune responses in Arabidopsis, such as reactive oxygen species production and resistance to Botrytis cinerea [1]. The structural feature of three double bonds is a key determinant of its membrane activity and subsequent biological potency.

Membrane Fluidization
Class-level
Higher fluidization and defense activation
13-HPOT vs. 13-HPOD in biomimetic plant membranes
Reported membrane-interaction context; triene-dependent
Arabidopsis elicitation; Botrytis resistance model
Plant immunity Membrane biophysics Structure-activity relationship

Optimal Application Scenarios for 13-HPOTE in Research and Industrial Development


Jasmonic Acid Pathway Activation & Plant Cell Culture Elicitation

For plant biologists investigating wound response or secondary metabolite production, 13-HPOTE is the optimal feeding substrate. Its 4.4-fold higher catalytic efficiency for allene oxide synthase (CYP74C3) over 13-HPODE [1] means it will drive the jasmonic acid pathway with maximal efficiency, offering more robust and reproducible elicitation of defense metabolites in plant cell suspension cultures.

Green Leaf Volatile (GLV) Biosynthesis and Enzymatic Flavor Production

Biotechnologists producing C6 aldehydes and alcohols via the HPL pathway will achieve superior yields using 13-HPOTE. Its 2-fold higher catalytic efficiency for pea seed HPL compared to 13-HPOD [1], and >10-fold higher activity for green leaf HPL [2], directly translate to higher product titers and cost-effectiveness in cell-free or whole-cell biocatalytic systems.

Anticancer Drug Discovery Screening Based on 15-Lipoxygenase Metabolites

In oncology drug discovery, 13-HpOTrE should be prioritized for screening panels. It has demonstrated the highest cytotoxicity and pro-apoptotic activity among the tested 15-LOX metabolites, including 13-HpODE and 15-HpETE [1]. Selecting 13-HpOTrE as a lead scaffold increases the probability of identifying a hit with meaningful potency, reducing the initial number of compounds to be screened.

Biopesticide Development Targeting Plant Pathogenic Bacteria

For agri-tech companies developing natural biocontrol agents, 13-HPOTE is the hydroperoxide of choice. Its superior membrane-interaction capability due to its triene structure correlates with higher antimicrobial activity against pathogens like Pectobacterium carotovorum and Pseudomonas syringae, directly influencing its ability to fluidize the bacterial inner membrane and exert a biocidal effect [1][2].

Application
Selection Property
Validation Focus
Jasmonate-pathway precursor studies
CYP74 family substrate specificity context
Pathway flux and defense metabolite endpoint monitoring
Green leaf volatile biosynthesis research
Reported enzyme-substrate pairing context
Product yield and assay sensitivity benchmarking
Cancer cell-model endpoint screening
Cell-model endpoint review context
Cytotoxicity and viability endpoint interpretation
Plant defense elicitor research
Membrane biophysics-dependent elicitor context
ROS production and pathogen-resistance model validation
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